molecular formula C7H16ClNO3S B2491559 3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 483351-50-4

3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B2491559
CAS No.: 483351-50-4
M. Wt: 229.72
InChI Key: AELIOWNBNXUNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxyethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO3S and its molecular weight is 229.72. The purity is usually 95%.
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Scientific Research Applications

Thiolated Polymers in Tissue Engineering

Thiolated polymers, which may share structural similarities with the compound , are extensively studied for their applications in tissue engineering. These polymers are synthesized through the functionalization of natural or synthetic polymers with thiol groups, offering enhanced biocompatibility and cellular mimicking properties. Thiolated polymer hydrogels, for example, support the proliferation and differentiation of various cell types, making them promising scaffolds for tissue engineering applications (Gajendiran et al., 2018).

Biological Activities of Curcumin Derivatives

Curcumin derivatives, including Schiff base, hydrazone, and oxime derivatives, have been modified to enhance their medicinal and biological properties. Though not directly related to the compound of interest, this research highlights the potential for chemical modification of molecules to achieve desired biological activities, a principle that could apply to the modification and study of "3-[(2-Methoxyethyl)amino]-1lambda^6-thiolane-1,1-dione hydrochloride" as well (Omidi & Kakanejadifard, 2020).

2,4-Thiazolidinediones as PTP 1B Inhibitors

2,4-Thiazolidinedione derivatives, which include a thiazolidine ring similar to the thiolane moiety in the compound of interest, are explored for their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP 1B), a target for diabetes treatment. This showcases the therapeutic potential of thiazolidine-containing compounds, suggesting areas for further exploration for thiolane derivatives (Verma et al., 2019).

Phosphonic Acid and Its Applications

Although not directly related, the study of phosphonic acid and its derivatives emphasizes the importance of functional groups and their potential applications across various fields, including drug development, surface functionalization, and material science. This research might inform the utility of compounds with specific functional groups, such as thiolanes, in diverse applications (Sevrain et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid these hazards .

Properties

IUPAC Name

N-(2-methoxyethyl)-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S.ClH/c1-11-4-3-8-7-2-5-12(9,10)6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELIOWNBNXUNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCS(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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